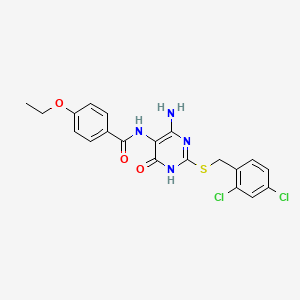

![molecular formula C10H8ClN3O2 B2810561 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2279124-08-0](/img/structure/B2810561.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C16H13O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringClCC1=NC(C2=CC=CC(C(NCC3=CC=CC=N3)=O)=C2)=NO1 . This indicates the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group . Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 333.81 . The compound’s empirical formula is C16H13O2N4Cl1 .Applications De Recherche Scientifique

Cancer Therapy

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide derivatives have been explored for their potential in cancer therapy. Specifically, derivatives containing a substituted five-membered heteroaryl ring have shown promise as RET kinase inhibitors, a target in cancer treatment. Compound I-8, which contains 1,2,4-oxadiazole, has demonstrated significant inhibition of RET kinase activity at both the molecular and cellular levels, effectively inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation (Han et al., 2016).

Alkaline Phosphatase Inhibition

Novel bi-heterocyclic benzamides incorporating 1,2,4-oxadiazole have been synthesized and shown to inhibit alkaline phosphatase. These molecules have demonstrated potent inhibitory effects and are considered non-toxic, making them potential candidates for regulating normal calcification of bones and teeth (Abbasi et al., 2019).

Nematocidal Activity

1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown effective nematocidal activities. Specific compounds have demonstrated higher effectiveness than commercial agents in controlling Bursaphelenchus xylophilus, a significant pest in forestry (Liu et al., 2022).

Antitubercular Activity

Derivatives of this compound have been evaluated for their antitubercular activities. Some of these compounds have exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in antitubercular drug development (Nayak et al., 2016).

Antioxidant Activity

Functionalized 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant properties. Among them, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and related compounds showed excellent antioxidant activity and protection against DNA damage, indicating their potential use in oxidative stress-related conditions (Bondock et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXISGONIADRRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)

![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![N-(3-bromophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2810491.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2810493.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)